molecular formula C16H13N5OS2 B2838378 6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 690960-23-7

6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2838378
CAS No.: 690960-23-7
M. Wt: 355.43
InChI Key: PJYACDWZSICXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that features a unique combination of thiazole, pyrazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the thiazole ring through the reaction of a thioamide with an α-haloketone, followed by the construction of the pyrazole and pyrimidine rings through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce amines .

Scientific Research Applications

6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of thiazole, pyrazole, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-10-18-11(8-23-10)9-24-16-19-14-13(7-17-20-14)15(22)21(16)12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYACDWZSICXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.